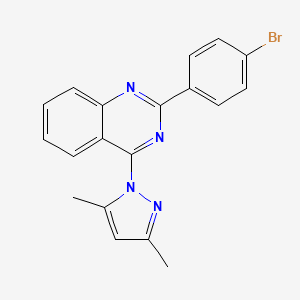
1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
Vue d'ensemble
Description
The compound “1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone” is a quinoxalinone derivative. Quinoxalinones are a class of organic compounds that contain a quinoxaline core, which is a heterocyclic compound containing a ring structure made up of benzene and pyrazine .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoxaline core, followed by various substitutions to add the dichlorobenzyl, dimethyl, and nitrobenzoyl groups. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinoxaline core would provide a rigid, planar structure, while the various substituents would add complexity and potentially affect the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack . The dichlorobenzyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Safety and Hazards
As with any chemical compound, handling “1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone” would require appropriate safety precautions. The specific hazards would depend on the compound’s properties, but could potentially include reactivity hazards, toxicity, and environmental impact .
Orientations Futures
Quinoxaline derivatives are an active area of research in medicinal chemistry, and new compounds with this core structure are continually being synthesized and tested for various biological activities . Therefore, a compound like “1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone” could potentially have interesting properties worthy of further study.
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O4/c1-24(2)23(31)27(14-15-7-12-18(25)19(26)13-15)20-5-3-4-6-21(20)28(24)22(30)16-8-10-17(11-9-16)29(32)33/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXRMFPELVWBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362216 | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6043-17-0 | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B3738597.png)

![4-bromo-N-{4-[(4-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B3738613.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-nitrobenzamide](/img/structure/B3738615.png)
![4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3738621.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B3738626.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B3738634.png)
![{4-[4-(2-bromobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B3738648.png)
![4-{[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3738661.png)


![5-(3,4-dichlorophenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3738690.png)
![2-cyano-N-cyclohexyl-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3738695.png)

